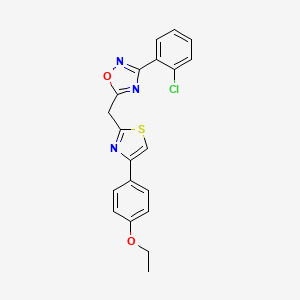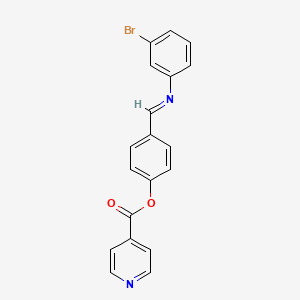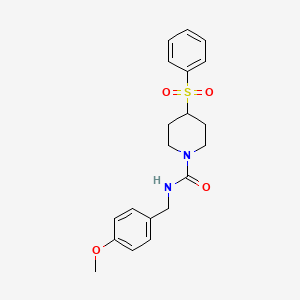
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide is a chemical entity that appears to be related to a class of isonicotinamide derivatives. These derivatives are known for their potential biological activities and their role in various chemical reactions. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related compounds to infer its possible characteristics and applications.
Synthesis Analysis
The synthesis of related heterocyclic compounds, such as N-[(2,5-Dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]isonicotinamide, involves the reaction of isonicotinoyl isothiocyanate with other chemical moieties in acetonitrile solution . This suggests that the synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide could also involve the use of isonicotinoyl isothiocyanate as a starting material, reacting with a suitable fluorophenyl-pyrrolidinyl precursor in a similar solvent.
Molecular Structure Analysis
The molecular structure of isonicotinamide derivatives is typically characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS . These techniques would likely be employed to determine the structure of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide, providing insights into its molecular conformation and the electronic environment of its functional groups.
Chemical Reactions Analysis
Isonicotinamide derivatives have been evaluated for their inhibitory potency against enzymes like xanthine oxidase . The structure-activity relationship (SAR) analysis indicates that the isonicotinoyl moiety plays a significant role in inhibition, suggesting that N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide could also exhibit similar biological activities. The presence of a fluorophenyl group might further influence its reactivity and binding affinity to biological targets.
Physical and Chemical Properties Analysis
The physical properties of isonicotinamide derivatives are often examined to understand their solubility, stability, and potential as drug candidates . The chemical properties, such as acidity, basicity, and reactivity, can be inferred from the functional groups present in the molecule. For instance, the pyrrolidinyl group might affect the compound's basicity, while the fluorophenyl group could influence its lipophilicity and metabolic stability.
Scientific Research Applications
Directed Assembly in Materials Science
Isonicotinamide derivatives have been employed as supramolecular reagents in the synthesis of inorganic–organic hybrid materials. Aakeröy et al. (2003) demonstrated the use of isonicotinamide in the creation of Cu(II) complexes, forming consistent infinite 1-D chains across different chemical environments. This showcases the compound's role in facilitating predictable and high-yield supramolecular synthesis, contributing to the development of new materials with potential applications in electronics, catalysis, and more (Aakeröy et al., 2003).
Fluorimetric Analysis in Biochemistry
In biochemistry, fluorimetric analysis has been enhanced by derivatives of nicotinamide for the differentiation and quantification of biochemical compounds. Carpenter and Kodicek (1950) utilized N'-methylnicotinamide to develop a fluorescence-based method for differentiating and quantifying N'-methylnicotinamide from other compounds, demonstrating the utility of nicotinamide derivatives in precise biochemical measurements (Carpenter & Kodicek, 1950).
Antimicrobial Activity
The synthesis and evaluation of N-substituted isonicotinamide derivatives have shown promising antimicrobial activity. Mishra et al. (2010) synthesized triazole derivatives of isonicotinamide, which exhibited significant activity against various microorganisms, highlighting the potential of these compounds in the development of new antimicrobial agents (Mishra et al., 2010).
Pharmaceutical Research
In pharmaceutical research, derivatives of isonicotinamide have been explored for their potential as therapeutic agents. Hasan et al. (2011) synthesized N-[3-chloro-2-(substitutedphenyl)-4-oxo-azetidin-1-yl]isonicotinamide derivatives, which showed excellent anticonvulsant activity without neurotoxicity in comparison to reference drugs, suggesting their potential use in treating convulsive disorders (Hasan et al., 2011).
Sensor Development
Isonicotinamide derivatives have also been utilized in the development of sensors for detecting metal ions. Ghosh et al. (2009) synthesized a Pt(II) organometallic "clip" containing isonicotinamide, which acts as a selective fluorescent sensor for transition metal ions like Fe3+, Cu2+, and Ni2+, demonstrating the compound's utility in environmental monitoring and analytical chemistry (Ghosh et al., 2009).
properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c20-16-4-1-3-14(11-16)12-17(23-10-2-5-18(23)24)13-22-19(25)15-6-8-21-9-7-15/h1,3-4,6-9,11,17H,2,5,10,12-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGMQKMNIIUYLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C(CC2=CC(=CC=C2)F)CNC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)isonicotinamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-benzylpiperazin-1-yl)-N-(3-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2512068.png)
![2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2512070.png)
![5-(furan-2-yl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2512071.png)


![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)
![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)





![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)